molecular formula C11H6ClF3N2 B8686136 6-Chloro-4-phenyl-3-(trifluoromethyl)pyridazine CAS No. 1048685-18-2

6-Chloro-4-phenyl-3-(trifluoromethyl)pyridazine

Cat. No.: B8686136
CAS No.: 1048685-18-2
M. Wt: 258.62 g/mol
InChI Key: LWWLGRJWBRBKBL-UHFFFAOYSA-N
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Description

6-Chloro-4-phenyl-3-(trifluoromethyl)pyridazine is a useful research compound. Its molecular formula is C11H6ClF3N2 and its molecular weight is 258.62 g/mol. The purity is usually 95%.
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Properties

CAS No.

1048685-18-2

Molecular Formula

C11H6ClF3N2

Molecular Weight

258.62 g/mol

IUPAC Name

6-chloro-4-phenyl-3-(trifluoromethyl)pyridazine

InChI

InChI=1S/C11H6ClF3N2/c12-9-6-8(7-4-2-1-3-5-7)10(17-16-9)11(13,14)15/h1-6H

InChI Key

LWWLGRJWBRBKBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN=C2C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5-phenyl-6-trifluoromethyl-2H-pyridazine-3-one (D2) (20.66 g, 0.086 mol) in acetonitrile (150 ml) was added phosphorous oxychloride (20 ml, 0.215 mmol) and the reaction heated at reflux for 1 h. After this period, the reaction mixture was poured into a saturated solution of sodium hydrogen carbonate, ice and dichloromethane. Further solid sodium hydrogen carbonate was then added until gas evolution had ceased. The organic layer was then separated, dried (Na2SO4) and the solvents evaporated in vacuo. The crude residue was then filtered through silica gel, eluting with dichloromethane, in order to remove the minor isomer. After evaporation of the solvent, the crude product was then re-purified by column chromatography (silica; 0-25% ethyl acetate/heptane) to yield D3 (7.1 g, 32%). C11H6ClF3N2 requires 258; Found 259 (MH+).
Quantity
20.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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Yield
32%

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